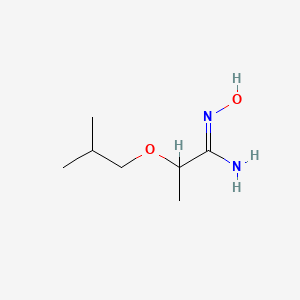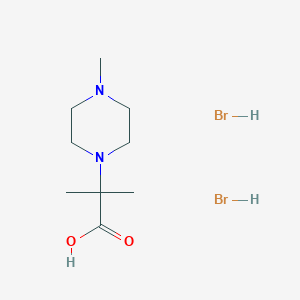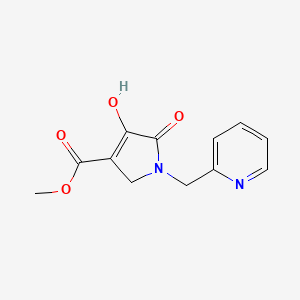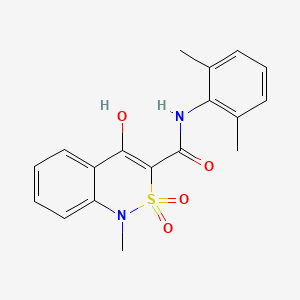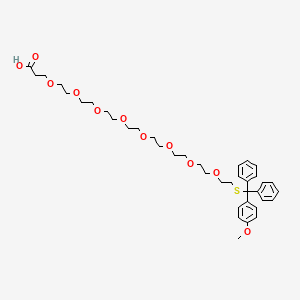
alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid
説明
Alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid, also known as MTPA-PEG-OPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug delivery. This compound is a derivative of polyethylene glycol (PEG) and is synthesized by attaching a propionic acid molecule to the omega end of PEG through an octaethylene glycol spacer.
科学的研究の応用
Synthesis of Carboxylic Acid Functionalized Poly(ethylene glycol) :
- Research by Sedlák et al. (2008) focused on synthesizing carboxylic acid-functionalized poly(ethylene glycol) (PEG) compounds, which are relevant to alpha-(4-methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid. This study explored the preparation of 4-poly(ethylene glycol)oxybenzoic acids using alkylation and subsequent chemical reactions to produce acylamino acids (Sedlák, Drabina, Svobodová, & Hanusek, 2008).
Correlation of Acid-Sensitivity with Antiproliferative Activity :
- Rodrigues et al. (2006) researched the in vitro antiproliferative activity of polyethylene glycol conjugates. These conjugates had linkers with varying acid-sensitivity, including alpha-methoxy-poly(ethylene glycol)-thiopropionic acid amide. The study found a correlation between the acid-sensitivity of the linkers and the antitumor activity of the PEG daunorubicin conjugates (Rodrigues, Roth, Fiebig, Unger, Mülhaupt, & Kratz, 2006).
Characterization of Heterotelechelic PEGs with Amino Acid and Hydroxyl Groups :
- Zhang, Su, and Ma (2008) described the synthesis and characterization of heterotelechelic PEGs, including variants like alpha-glycine-omega-hydroxyl-PEG and alpha-phenylalanine-omega-hydroxyl-PEG. These PEGs have applications in biomacromolecule modification and conjugation (Zhang, Su, & Ma, 2008).
Synthesis of Heterobifunctional Poly(ethylene oxide) :
- Cammas, Nagasaki, and Kataoka (1995) investigated the synthesis of alpha-methoxy-omega-amino and alpha-hydroxy-omega-amino poly(ethylene oxide)s (PEOs). These PEOs were produced through anionic polymerization of ethylene oxide and have relevance in the field of bioconjugate chemistry (Cammas, Nagasaki, & Kataoka, 1995).
Combination of 'Clip' and 'Click' Chemistries for PEGylation :
- Freichels et al. (2011) developed a method combining 'clip' and 'click' chemistries for easy PEGylation of degradable aliphatic polyesters. This method used alpha-methoxy-omega-alkyne poly(ethylene glycol) (PEG) and demonstrated its versatility in biomedical applications such as drug delivery (Freichels, Pourcelle, Le Duff, Marchand‐Brynaert, & Jérôme, 2011).
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O11S/c1-42-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)51-33-32-50-31-30-49-29-28-48-27-26-47-25-24-46-23-22-45-21-20-44-19-18-43-17-16-38(40)41/h2-15H,16-33H2,1H3,(H,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBJVDSZNHAETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



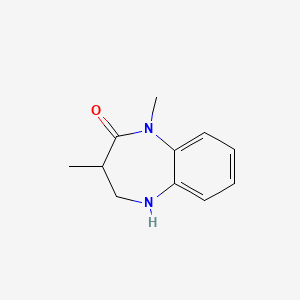
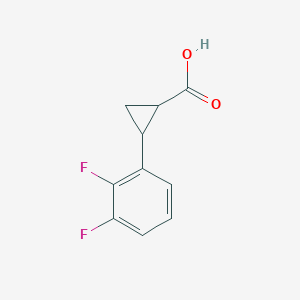
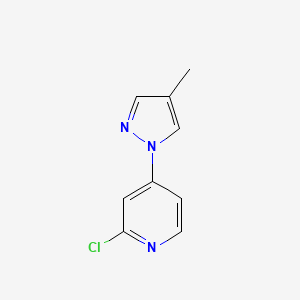
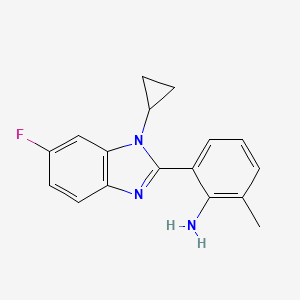
![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)
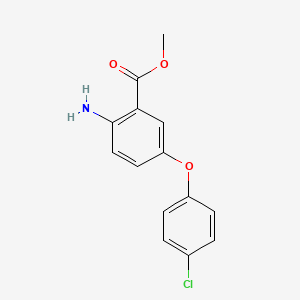
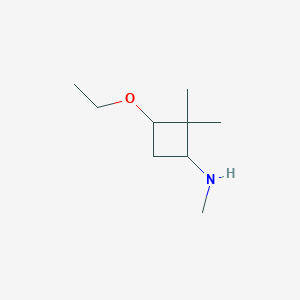
![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)
![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)
![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)
